4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole is a heterocyclic compound with the molecular formula and a molecular weight of 231.09 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a bromine atom and a tetrahydrofuryl group. The compound's unique structure allows for various applications in scientific research, particularly in medicinal chemistry and agrochemicals.
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole falls under several classifications:
The synthesis of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole consists of:
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole can participate in various chemical reactions:
Understanding the reactivity patterns of this compound is essential for developing new derivatives with enhanced biological activity or selectivity.
While specific mechanisms for 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole have not been extensively documented, compounds in the pyrazole class often exhibit biological activities through:
Further studies are required to elucidate the precise mechanisms by which this compound exerts its effects in biological systems.
Relevant analyses include spectroscopic methods to determine purity and structural integrity.
4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole has potential applications in:
Research into its efficacy and safety profiles continues to expand its potential applications in both human health and agriculture.
Pyrazole-based heterocycles represent a cornerstone of modern drug discovery, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. This versatile scaffold demonstrates remarkable structural plasticity, enabling fine-tuning of electronic properties, binding affinity, and pharmacokinetic behavior. The 1,2-diazole nucleus serves as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents spanning anti-inflammatory, antimicrobial, anticancer, and central nervous system domains. Strategic substitution at the pyrazole ring's C-3, C-4, and C-5 positions, particularly with halogens or fused heterocycles, profoundly influences bioactivity profiles and target selectivity. The incorporation of tetrahydrofuranyl rings at N-1, as seen in 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole, merges the advantageous properties of both heterocyclic systems, creating synergistic effects that enhance drug-likeness and biological efficacy [1] [4].
Pyrazole derivatives exhibit an exceptional capacity for modulating diverse biological targets through tailored structural modifications. The 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole (CAS: 957062-81-6) exemplifies this versatility, where the bromine atom facilitates subsequent cross-coupling reactions for generating compound libraries, while the ortho-fluorophenyl group enhances membrane permeability and target engagement through π-stacking interactions [5]. Similarly, 4-Bromo-1-(2-bromoethyl)-1H-pyrazole (CAS: 214614-82-1) serves as a bifunctional alkylating agent, enabling selective modification of biomolecular nucleophiles in targeted therapies [3]. These compounds highlight the pyrazole ring's dual functionality as both a pharmacophore and a synthetic linchpin. Recent advances exploit pyrazole-based scaffolds in kinase inhibitors (e.g., CDK, JAK, and EGFR families), ion channel modulators, and G-protein-coupled receptor ligands, capitalizing on their ability to form critical hydrogen bonds and hydrophobic contacts within protein binding pockets. The electron-rich nature of the pyrazole ring further permits π-cation interactions with lysine/arginine residues, enhancing binding affinity in enzymatic targets [3] [5] [8].
The introduction of bromine at the C-4 position of the pyrazole ring imparts distinct physicochemical and reactivity profiles critical for drug development. Bromine's substantial atomic radius (1.85 Å) and polarizability create steric and electronic effects that significantly influence molecular conformation, dipole moments, and intermolecular interactions. In 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole (CAS: 1851602-84-0), the bromine atom acts as both a halogen bond donor and a directing group for metal-catalyzed transformations, enabling precise structural diversification at this position [1].
Table 1: Comparative Analysis of Brominated Pyrazole Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole | 1851602-84-0 | C₇H₉BrN₂O | 217.06 | Fused O-heterocycle at N-1 |
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 82099-98-7 | C₈H₁₁BrN₂O | 231.09 | Six-membered O-heterocycle at N-1 |
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | 957062-81-6 | C₉H₆BrFN₂ | 241.06 | Ortho-fluorophenyl at N-1 |
4-Bromo-1-(2-bromoethyl)-1H-pyrazole | 214614-82-1 | C₅H₆Br₂N₂ | 253.93 | Bifunctional alkylating capability |
Spectroscopic analyses reveal that the 4-bromo substitution in pyrazole systems induces a characteristic downfield shift of C-4 carbon signals (δC 105-110 ppm in ¹³C NMR) and distinct vibrational modes in IR spectra (C-Br stretch at 560-610 cm⁻¹). These signatures facilitate structural verification during synthesis. Quantum mechanical calculations demonstrate that bromine's electron-withdrawing effect reduces electron density at C-3/C-5 positions by ~15-20%, enhancing susceptibility to nucleophilic aromatic substitution when combined with additional electron-withdrawing groups. This electronic modulation improves oxidative stability while maintaining sufficient π-electron density for target binding, striking a crucial balance for bioactive molecules [1] [6] [8]. The bromine atom's role as a synthetic handle is exemplified in Suzuki-Miyaura cross-coupling reactions, where 4-bromopyrazole derivatives undergo efficient palladium-catalyzed arylation with >85% conversion rates, enabling rapid generation of bis-heterocyclic systems for structure-activity relationship studies [4] [8].
The tetrahydrofuranyl (THF) group represents an underutilized yet pharmacologically advantageous heterocyclic substituent that enhances drug-like properties when incorporated at pyrazole N-1. Unlike phenyl or alkyl groups, the THF moiety combines moderate lipophilicity (logP reduction of 0.3-0.5 versus phenyl) with improved aqueous solubility (>2-fold increase versus cyclohexyl) and metabolic stability. In 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole, the oxygen atom within the THF ring serves as a hydrogen bond acceptor (sp³ oxygen, θHBA ~50°), facilitating interactions with serine/threonine residues in enzymatic binding sites while maintaining conformational flexibility through ring puckering dynamics [1] [4].
Comparative studies of O-heterocyclic substitutions reveal distinct advantages of the five-membered THF ring over alternative systems. Tetrahydro-2H-pyran-2-yl analogues (e.g., 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, CAS: 82099-98-7) exhibit altered conformational preferences due to chair-boat transitions, potentially disrupting optimal binding geometries. Conversely, the THF ring's envelope conformation allows for precise spatial orientation of the oxygen lone pairs, enhancing directionality in molecular recognition events. This geometric advantage is evidenced in patent WO2024133426A1, where THF-substituted pyrazoles demonstrate superior insecticidal activity against diamide-resistant pests compared to tetrahydropyranyl counterparts, likely due to optimized target binding in ryanodine receptor mutants [2] [4] [8].
Table 2: Synthetic Applications of 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole in Medicinal Chemistry
Derivative | CAS Number | Application | Key Transformation |
---|---|---|---|
1-(2-Tetrahydrofuryl)-1H-pyrazole-4-boronic Acid Pinacol Ester | 2223002-90-0 | Suzuki-Miyaura cross-coupling | Palladium-catalyzed borylation |
Ethyl 1-(2-Tetrahydrofuryl)-1H-pyrazole-4-carboxylate | 2284040-93-1 | Peptidomimetic synthesis | Carbonylation via CO insertion |
4-Nitro-1-(2-tetrahydrofuryl)-1H-pyrazole | 1866037-63-9 | Reduction to amino derivatives | Nitro group hydrogenation |
3-Phenyl-1-(2-tetrahydrofuryl)-1H-pyrazole | 1648582-62-0 | Bioactive compound library | Suzuki coupling at C-4 position |
The THF group significantly modulates pharmacokinetic parameters, particularly in blood-brain barrier penetration and first-pass metabolism. Microsomal stability assays indicate that THF-substituted pyrazoles exhibit 30-50% lower CYP3A4-mediated clearance compared to furanyl analogues, attributable to reduced ring planarity and decreased π-electron availability for oxidase interactions. Furthermore, the saturated oxygen heterocycle avoids metabolic oxidation pathways that plague furan-containing drugs, mitigating hepatotoxicity risks. These properties position 4-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole as a versatile intermediate for central nervous system-targeted therapeutics and long-acting pharmaceutical agents [4] [6]. The synthetic versatility of this scaffold is demonstrated by its conversion to boronic ester derivatives (e.g., 1-(2-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid pinacol ester, CAS: 2223002-90-0), enabling diverse cross-coupling reactions for generating structurally complex molecules in drug discovery pipelines [4].
Table 3: Design Strategies Enabled by Tetrahydrofuryl-Modified Pyrazoles
Strategy | Structural Feature Utilized | Biological Advantage | Example Application |
---|---|---|---|
Conformational constraint | THF ring puckering dynamics | Enhanced target selectivity | Kinase inhibitor backbones (patent EP0037062) |
Metabolic stabilization | Saturated O-heterocycle | Reduced CYP450-mediated clearance | Long-acting agrochemicals (WO2024133426A1) |
Hydrogen bond vector control | Sp³ oxygen orientation | Directional binding to protein residues | Antibacterial agents (patent EP0037062A2) |
Polarity modulation | Balanced logP (1.8-2.2) | Improved membrane permeability | CNS-targeted compounds |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0